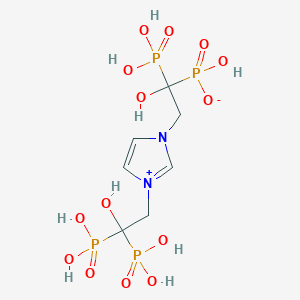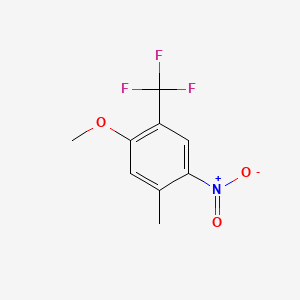
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” is a hypothetical organoboron compound that features a methylcarboxy group attached to carbon, a triethylphosphonate group attached to phosphorus, and a dihydroboron moiety. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of organoboron compounds typically involves the reaction of boron-containing reagents with organic substrates. For instance, the preparation of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” might involve the following steps:
Formation of the Methylcarboxy Group: This could be achieved through the carboxylation of a methyl group using carbon dioxide under basic conditions.
Introduction of the Triethylphosphonate Group: This step might involve the reaction of a suitable phosphorus reagent, such as triethylphosphite, with an appropriate organic substrate.
Incorporation of the Dihydroboron Moiety: This could be done by reacting a boron-containing reagent, such as borane (BH3), with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production of organoboron compounds often involves large-scale reactions under controlled conditions. The specific methods would depend on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Organoboron compounds can undergo various types of reactions, including:
Oxidation: Conversion of the boron moiety to boronic acids or borates.
Reduction: Reduction of the boron moiety to form boranes.
Substitution: Replacement of the boron moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Wissenschaftliche Forschungsanwendungen
Organoboron compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as probes for biological imaging.
Medicine: Investigated for their potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers, ceramics, and other advanced materials.
Wirkmechanismus
The mechanism of action of organoboron compounds often involves the interaction of the boron moiety with specific molecular targets. For example, in Suzuki-Miyaura cross-coupling, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, boron-containing compounds may interact with enzymes or other proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.
Boranes: Compounds containing boron-hydrogen bonds.
Phosphonates: Compounds containing phosphorus-carbon bonds.
Uniqueness
The uniqueness of “(methylcarboxy-C)(triethylphosphonate-P)dihydroboron” lies in its combination of functional groups, which may impart unique reactivity and properties compared to other organoboron compounds. The presence of both a triethylphosphonate group and a dihydroboron moiety could make it particularly useful in specific synthetic applications or as a multifunctional reagent.
Eigenschaften
CAS-Nummer |
137494-09-8 |
|---|---|
Molekularformel |
C23H27N3O3 |
Molekulargewicht |
393.487 |
IUPAC-Name |
N-[(1S)-2-[(4-methoxy-2,5-dimethylphenyl)methylamino]-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-11-22(28-4)16(2)10-19(15)13-24-14-21(18-8-6-5-7-9-18)25-23(27)20-12-17(3)29-26-20/h5-12,21,24H,13-14H2,1-4H3,(H,25,27)/t21-/m1/s1 |
InChI-Schlüssel |
JWARISOWNKYPRB-OAQYLSRUSA-N |
SMILES |
CC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)NC(=O)C3=NOC(=C3)C)C)OC |
Synonyme |
(methylcarboxy-C)(triethylphosphonate-P)dihydroboron |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)
![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)
![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)


